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molecular formula C9H11N3O B8758086 1-Acetyl-5-amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

1-Acetyl-5-amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8758086
M. Wt: 177.20 g/mol
InChI Key: FCBNGPTVQHMFNF-UHFFFAOYSA-N
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Patent
US08354425B2

Procedure details

A suspension of 0.43 g (2.08 mmol) of 1-acetyl-2,3-dihydro-5-nitro-1H-pyrrolo[2,3-b]pyridine (Tetrahedron Lett. 1987, 1589) and 0.044 g of 10% palladium-on-charcoal in 15 mL of ethanol is stirred vigorously for 6 hours at room temperature and under 5 atmospheres of hydrogen. After this time, the suspension is filtered through Celite and the filtrate is concentrated under reduced pressure to give 0.24 g of the expected product in the form of a solid.
Name
1-acetyl-2,3-dihydro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.044 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:8]2=[N:9][CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=[C:7]2[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[H][H]>C(O)C.[Pd]>[C:1]([N:4]1[C:8]2=[N:9][CH:10]=[C:11]([NH2:13])[CH:12]=[C:7]2[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetyl-2,3-dihydro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
0.43 g
Type
reactant
Smiles
C(C)(=O)N1CCC=2C1=NC=C(C2)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.044 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the suspension is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC=2C1=NC=C(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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